1,2-Propanediol,3-azido-
Description
1,2-Propanediol,3-azido- (CAS: 85820-84-4) is a stereospecific compound with the molecular formula C₃H₇N₃O₂ and a molecular weight of 117.108 g/mol . Its structure features a 3-azido group (-N₃) replacing the hydroxyl group at the third carbon of 1,2-propanediol, with a defined (2S)-stereochemistry. This azido substitution imparts unique reactivity, particularly in "click chemistry" applications such as Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), which are critical in bioconjugation and drug discovery .
Properties
Molecular Formula |
C3H7N3O3 |
|---|---|
Molecular Weight |
133.11 g/mol |
IUPAC Name |
3-azidooxypropane-1,2-diol |
InChI |
InChI=1S/C3H7N3O3/c4-5-6-9-2-3(8)1-7/h3,7-8H,1-2H2 |
InChI Key |
NTTPPOFZRXKQDP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CON=[N+]=[N-])O)O |
Origin of Product |
United States |
Preparation Methods
1,2-Propanediol, 3-azido- can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-propanediol with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,2-Propanediol, 3-azido- undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include amines, nitro compounds, and substituted derivatives.
Scientific Research Applications
1,2-Propanediol, 3-azido- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its mutagenic properties make it a useful tool in genetic studies to induce mutations and study their effects.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific genetic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-azido- involves its interaction with genetic material. The azido group can induce mutations by causing base-pair substitutions in DNA. This mutagenic effect is primarily due to the formation of reactive intermediates that interact with the DNA, leading to changes in the genetic code .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Substitutions and Reactivity
1,2-Propanediol (Propylene Glycol)
- Formula : C₃H₈O₂
- Functional Groups : Two hydroxyl groups.
- Applications : Widely used as a solvent in pharmaceuticals (e.g., drug formulations), cosmetics, and food products . Also serves as a cryoprotectant and humectant.
- Synthesis: Produced via glycerol hydrogenolysis (e.g., electrocatalytic reduction with 93.4% selectivity ) or microbial biosynthesis (150 mg/L titer in engineered PCC 7942 strains ).
- Safety : Generally recognized as safe (GRAS) with low acute toxicity .
3-Amino-1,2-propanediol
- Formula: C₃H₉NO₂
- Functional Groups: Hydroxyl and amino (-NH₂) groups.
- Applications : Pharmaceutical intermediate (e.g., synthesis of antiviral or antihypertensive agents) .
3-(Methylamino)-1,2-propanediol
- Formula: C₄H₁₁NO₂
- Functional Groups: Hydroxyl and methylamino (-NHCH₃) groups.
- Reactivity: The methylamino group enhances nucleophilicity, making it suitable for synthesizing β-blockers or chiral ligands .
3-Allyloxy-1,2-propanediol
- Formula : C₆H₁₂O₃
- Functional Groups : Hydroxyl and allyl ether (-O-CH₂CH=CH₂) groups.
- Applications : Intermediate in polymer chemistry (e.g., crosslinking agents) .
Key Differences
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